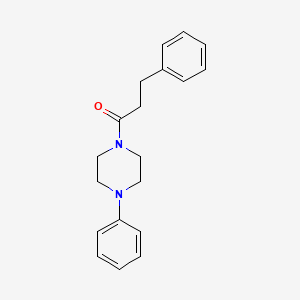![molecular formula C19H20ClN3O B5537143 N-[(2-chloro-3-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5537143.png)
N-[(2-chloro-3-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-[(2-chloro-3-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide and related compounds involves intricate chemical reactions and methodologies. For instance, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, closely related to the target compound, has been achieved through a series of chemical reactions starting from methylamine, n-butylamine, isopropylamine, and 4-chloropyridine-2-carboxylic acid methyl ester. The latter was obtained from 2-pyridine-carboxylic acid through chlorination and esterification processes, showcasing the complexity and precision required in synthesizing such compounds (Pan Qing-cai, 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule reveals intricate details about their chemical behavior and potential interactions. For example, studies on metal-amide bonds have contributed significantly to understanding the molecular structure of related compounds, highlighting the role of different atomic interactions in stabilizing the compound's structure and influencing its reactivity (M. Mulqi et al., 1982).
Chemical Reactions and Properties
Chemical reactions involving the target compound and its derivatives are key to understanding its reactivity and potential applications. The Bischler-Napieralski reaction, for instance, plays a crucial role in synthesizing 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives, further modified through base-catalyzed transformations to yield complex molecules with varied properties (G. Bobowski, 1983).
Physical Properties Analysis
The physical properties of N-[(2-chloro-3-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide and similar compounds, such as melting points, solubility, and crystal structure, are crucial for their practical applications. Research has shown that polymorphism, melting points, and crystal structures can significantly affect a compound's stability, solubility, and overall utility in various applications (N. Özdemir et al., 2012).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity with other substances, stability under different conditions, and potential for forming derivatives, is essential for harnessing the full potential of the target compound. Research on various derivatives and analogs provides insight into the structure-activity relationships, enabling the development of compounds with optimized properties for specific applications (M. Palanki et al., 2000).
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Modifications
Synthesis of N-Alkyl-4-chloro-2-pyridine Carboxamide : Describes the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, showcasing the methods for producing carboxamide compounds with potential applications in drug development or material science (Pan Qing-cai, 2011).
Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines : Focuses on the palladium-catalyzed intramolecular amination of C-H bonds, highlighting the synthesis of complex structures that may have applications in pharmaceuticals or as catalysts in organic reactions (Gang He et al., 2012).
Biological Activity and Pharmacological Potential
Synthesis and Biological Evaluation of Schiff’s Bases : Investigates the antidepressant and nootropic activities of Schiff’s bases and 2-azetidinones, providing insights into the potential therapeutic applications of pyridinecarboxamide derivatives (Asha B. Thomas et al., 2016).
Facile Synthesis of Indole-Pyrimidine Hybrids : Describes the synthesis of N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives and their evaluation for anticancer and antimicrobial activity, highlighting the potential use of carboxamide compounds in developing new therapeutic agents (N. Gokhale et al., 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(2-chloropyridin-3-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O/c1-11-8-12(2)16-15(9-11)13(3)17(22-16)19(24)23(4)10-14-6-5-7-21-18(14)20/h5-9,22H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPSVTZQNMLCJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N(C)CC3=C(N=CC=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chloro-3-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B5537067.png)
![N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5537073.png)
![4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5537081.png)

![2-methyl-4-{4-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5537092.png)
![5-(cyclobutylmethyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5537100.png)
![4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5537105.png)

![N-[4-(cyanomethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5537114.png)
![2,2-dimethyl-N-(4-{[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5537123.png)
![2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-(2-furylmethyl)acetamide](/img/structure/B5537128.png)
![2-ethyl-8-{[4-(trifluoromethyl)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5537168.png)
![(3R*,4R*)-3,4-dimethyl-1-[2-(4-methylbenzyl)benzoyl]pyrrolidin-3-ol](/img/structure/B5537173.png)